molecular formula C20H22N2O3 B2390271 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea CAS No. 2034380-64-6

1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea

Cat. No. B2390271
CAS RN: 2034380-64-6
M. Wt: 338.407
InChI Key: GGWZYXXBORHBJG-UHFFFAOYSA-N
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Description

1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, also known as BPPEU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPPEU is a urea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Scientific Research Applications

Antimicrobial Activities

Compounds synthesized from benzofuran, including those similar to 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea, have been extensively studied for their antimicrobial properties. For instance, benzofuran aryl ureas and carbamates have shown promising results in screening for antimicrobial activities. A study demonstrated the synthesis and characterization of such compounds, revealing their potential in fighting microbial infections (Kumari et al., 2019). Similarly, other research focused on the synthesis and antimicrobial activity of derivatives, highlighting their efficacy against various bacteria and fungi (Reddy et al., 2003).

Antioxidant and Antibacterial Studies

The antioxidant and antibacterial potentials of benzofuran derivatives have been another area of research. A study synthesizing phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid indicated good chelating ability with Fe+2 ions and excellent scavenging activity with DPPH free radicals. These compounds were also tested for antibacterial activities, showing potency against various bacterial strains (Shankerrao et al., 2013).

Coordination Reactions and Synthesis

Research has also delved into the synthesis and coordination reactions of benzofuran derivatives. For example, the synthesis of [1]Benzofuro[3,2-c]pyridine from 1-benzofuran-2-carbaldehyde and its subsequent reactions to form various complexes demonstrates the compound's versatility in coordination chemistry (Mojumdar et al., 2009).

Environmental Impact

Environmental studies have investigated the presence and impact of benzofuran and urea derivatives, such as environmental phenols in pregnant women, showcasing the widespread use and potential health implications of these compounds in consumer products (Mortensen et al., 2014).

properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(22-13-14-24-17-8-2-1-3-9-17)21-12-6-10-18-15-16-7-4-5-11-19(16)25-18/h1-5,7-9,11,15H,6,10,12-14H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWZYXXBORHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCCC2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea

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